1-Ethynyl-1-cyclohexanol (ECH) is a specialized tertiary alkyne alcohol primarily procured as a high-performance hydrosilylation inhibitor for platinum-catalyzed silicone systems and as a sterically hindered building block in organic synthesis. Unlike simpler aliphatic alkynols, ECH features a bulky cyclohexyl ring that provides precise steric control when coordinating with Karstedt's catalyst, enabling highly reliable 'command-cure' thermal profiles. Its high purity (typically ≥99%) and low moisture content (≤150 ppm) make it a critical raw material for advanced manufacturing sectors, including liquid injection molding (LSR), solventless release coatings, and 3D printing of silicone elastomers, where consistent pot life and rapid thermal activation are non-negotiable [1].
Attempting to substitute 1-Ethynyl-1-cyclohexanol with a cheaper, lower-molecular-weight analog like 2-methyl-3-butyn-2-ol (MBY) frequently leads to catastrophic formulation failures in open-air or long-storage applications. MBY has a boiling point of approximately 104°C and a relatively high vapor pressure, causing it to evaporate prematurely from silicone coating baths or 3D printing reservoirs. This evaporative loss strips the platinum catalyst of its protective ligand, triggering premature cross-linking, severe viscosity spikes, and equipment blockages. Furthermore, the lack of a bulky cyclohexyl ring in MBY alters the dissociation kinetics from the platinum center, narrowing the acceptable formulation window and making command-cure thermal triggering far less precise than with ECH[1].
In platinum-catalyzed silicone formulations, the volatility of the alkynol inhibitor dictates the room-temperature pot life. 1-Ethynyl-1-cyclohexanol (ECH) features a boiling point of 178–180°C and a vapor pressure of <1 mmHg at 20°C. In contrast, the common in-class substitute 2-methyl-3-butyn-2-ol (MBY) boils at 104°C and exhibits significant vapor pressure (20 mbar at 20°C). This ~75°C difference in boiling point prevents ECH from prematurely evaporating out of open-air mixtures (e.g., in coating baths or 3D printing reservoirs), preventing unwanted viscosity spikes and premature cross-linking [1].
| Evidence Dimension | Boiling Point and Room-Temperature Vapor Pressure |
| Target Compound Data | 178–180°C / <1 mmHg at 20°C |
| Comparator Or Baseline | 2-methyl-3-butyn-2-ol (MBY) (104°C / 20 mbar at 20°C) |
| Quantified Difference | ~75°C higher boiling point and significantly lower vapor pressure for ECH |
| Conditions | Ambient pressure (760 mmHg) and standard room temperature (20°C) |
Buyers formulating 1K (one-part) silicone systems or open-bath coatings must select ECH over MBY to achieve stable, long-term pot life without evaporative loss of the inhibitor.
ECH is highly favored for 'command-cure' applications, where a formulation must remain fluid at room temperature but cure rapidly upon heating. In 3D printing (Direct Ink Writing) silicone formulations, ECH provides a sharp peak cure temperature of 98.4°C with an Arrhenius activation barrier of 89 kJ/mol. This kinetic profile allows the formulation to maintain a conservative shelf life of 90 days at room temperature, whereas lower-boiling or less sterically hindered inhibitors fail to provide the same distinct thermal trigger, leading to either premature gelation or sluggish high-temperature curing [1].
| Evidence Dimension | Peak Cure Temperature and Shelf Life |
| Target Compound Data | 98.4°C peak cure / 90-day shelf life / 89 kJ/mol activation barrier |
| Comparator Or Baseline | Standard uninhibited or poorly inhibited silicone baselines (premature room-temp curing) |
| Quantified Difference | Provides a stable 90-day room-temperature shelf life while maintaining a sharp <100°C thermal cure trigger |
| Conditions | Karstedt-catalyzed silicone formulation characterized via time-temperature superposition |
For advanced manufacturing like 3D printing and liquid injection molding, ECH ensures the material flows perfectly during extrusion but solidifies instantly upon thermal activation.
The bulky cyclohexyl ring of ECH provides superior steric shielding compared to the dimethyl groups of MBY when coordinating with platinum catalysts. This structural bulk allows formulators to use a wide molar ratio of inhibitor to platinum (typically 150:1 to 900:1) to achieve stability without permanently 'poisoning' the catalyst. Upon reaching the activation temperature, the bulky ECH ligand dissociates cleanly, whereas less hindered alkynols may require higher temperatures or lower loadings to achieve the same balance of inhibition and release[1].
| Evidence Dimension | Optimal Inhibitor-to-Platinum Molar Ratio |
| Target Compound Data | 150:1 to 900:1 molar ratio (ECH:Pt) |
| Comparator Or Baseline | Less sterically hindered alkynols (e.g., MBY) |
| Quantified Difference | ECH's cyclohexyl bulk allows for higher inhibitor loading for extended pot life without sacrificing the rapid thermal release profile |
| Conditions | Platinum-catalyzed polyaddition of organohydropolysiloxanes and vinyl-functionalized siloxanes |
Procurement teams can rely on ECH to provide a wider formulation window, reducing the risk of batch failure due to minor dosing errors of the inhibitor.
ECH's high boiling point and stable Pt-coordination make it the premier choice for 1K LSR systems that require long storage stability but rapid curing in heated molds [1].
Leveraging the 98.4°C peak cure temperature and 90-day shelf life, ECH is ideal for 3D printing inks where premature curing in the nozzle must be avoided [2].
In paper and film release coatings, ECH prevents the evaporative loss of the inhibitor from open coating baths, ensuring consistent coat weights and preventing bath gelation [3].
Beyond silicones, the terminal alkyne and tertiary alcohol of ECH serve as a robust, sterically defined building block for Sonogashira couplings and click chemistry in pharmaceutical intermediate synthesis [4].
Acute Toxic;Irritant